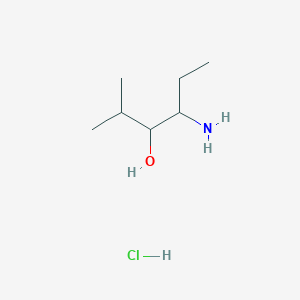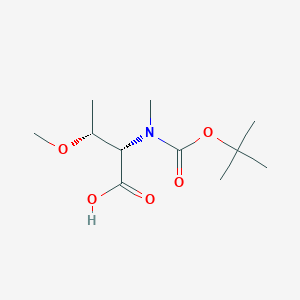
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a dimethoxyphenyl group, and a propanol side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.
Formation of the Imino Group: The imino group is formed by the condensation of an amine (o-toluidine) with a carbonyl compound, typically under acidic or basic conditions to facilitate the reaction.
Attachment of the Propanol Side Chain: The final step involves the addition of a propanol group, which can be achieved through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of ketones or aldehydes from the propanol side chain.
Reduction: Conversion of the imino group to an amine.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although specific studies are required to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol: Similar structure but with a p-tolyl group instead of an o-tolyl group.
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(m-tolylimino)thiazol-3(2H)-yl)propan-1-ol: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may confer distinct steric and electronic properties compared to its para- and meta-substituted analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-7-4-5-8-17(15)22-21-23(11-6-12-24)18(14-27-21)16-9-10-19(25-2)20(13-16)26-3/h4-5,7-10,13-14,24H,6,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDLXWRAYCTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)

![N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2359916.png)

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)
